[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions.
Attachment of Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile, such as an acyl chloride intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation by inhibiting specific cytokines and enzymes .
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and cytokines involved in the inflammatory response . This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-Fluorophenyl)piperazin-1-yl-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-ylmethanone
Uniqueness
What sets 2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone apart from similar compounds is its unique combination of a thiazole ring, a fluorophenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H18FN3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H18FN3OS/c1-11-14(16(21)20-9-7-19(2)8-10-20)22-15(18-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3 |
InChI Key |
IYKDEJCPQHKBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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